molecular formula C5H6N6 B1267332 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 5413-80-9

1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No. B1267332
CAS RN: 5413-80-9
M. Wt: 150.14 g/mol
InChI Key: NXSAXOJMBFFHSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamines involves various strategies aimed at introducing different substituents to enhance the compound's properties. For example, a series of N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines were synthesized, demonstrating the versatility in modifying the core structure to obtain derivatives with distinct chemical and physical properties (Trilleras et al., 2008). Another approach involved the condensation of N-pyrazolylamides and nitriles, showcasing a method to rapidly generate molecular diversity at specific positions on the pyrazolopyrimidine scaffold (Shah et al., 2017).

Molecular Structure Analysis

The molecular structure of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamines is characterized by its pyrazolopyrimidine core, which can be modified at various positions to alter its chemical and physical properties. Structural studies of these compounds reveal diverse hydrogen bonding patterns and molecular conformations, influenced by the nature and position of substituents. For example, analysis of N4-substituted derivatives showed that they can form hydrogen-bonded sheets or frameworks, depending on their hydration state and the specific substituents present (Trilleras et al., 2008).

Chemical Reactions and Properties

1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamines participate in various chemical reactions, highlighting their reactivity and potential as intermediates in organic synthesis. For instance, the nucleophilic substitution reaction of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine demonstrated the selective formation of 4-substituted products, showcasing the compound's versatility as a synthetic building block (Ogurtsov & Rakitin, 2021).

Physical Properties Analysis

The physical properties of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamines, such as solubility, melting point, and crystal structure, are significantly influenced by their molecular structure. For example, the hydration state and the presence of different substituents can affect the compound's crystallization behavior and its interaction with solvents (Trilleras et al., 2008).

Chemical Properties Analysis

The chemical properties of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamines, such as reactivity, stability, and potential interactions with biological molecules, are key aspects of their significance in medicinal chemistry and other applications. These compounds' ability to interact with enzymes and receptors, combined with their structural flexibility, makes them valuable in designing new therapeutic agents (Trentini et al., 2023).

Scientific Research Applications

Hydrogen Bonding Structures

1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamines exhibit diverse hydrogen bonding structures. Studies have synthesized various N4-substituted derivatives, revealing two main groups: hydrates and solvent-free forms. These compounds are known for forming hydrogen-bonded sheets and frameworks, which are significant in understanding molecular interactions and crystal engineering (Trilleras et al., 2008).

Inhibitors of Nonreceptor Tyrosine Kinase ACK1

A series of pyrazolo[3,4-d]pyrimidine-3,6-diamines has been designed as potent inhibitors of ACK1, a nonreceptor tyrosine kinase. These compounds, developed through structural modification to increase rigidity, exhibit significant potential in pharmacological applications (Kopecky et al., 2008).

Adenosine Receptor Affinity

Pyrazolo[3,4-d]pyrimidines are known for their affinity to A1 adenosine receptors. Synthesis of analogues of 1-methylisoguanosine has shown that these compounds can significantly affect adenosine receptor activity, suggesting potential therapeutic applications (Harden, Quinn & Scammells, 1991).

Pharmacological Activities

Functionally disubstituted 1H-pyrazolo[3,4-d]pyrimidines demonstrate a range of pharmacological activities. Specific derivatives, such as N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, have been synthesized and studied for their structural and potential pharmacological properties (Ogurtsov & Rakitin, 2021).

Phosphodiesterase 5 (PDE5) Inhibition

1H-Pyrazolo[3,4-d]pyrimidines, specifically the 1-(2-ethoxyethyl) derivatives, have been identified as potent inhibitors of PDE5. This class of inhibitors shows promising results in terms of potency and selectivity, indicating their potential use in clinical applications (Tollefson et al., 2010).

Nucleic Acid Stability Enhancement

Pyrazolo[3,4-d]pyrimidine-4,6-diamine nucleosides have been shown to stabilize dA-dT base pairs in DNA. Their incorporation into oligonucleotide duplexes results in increased thermal stability, highlighting their potential in genetic research and biotechnology (He, Becher, Budow & Seela, 2003).

Synthesis Under Ecofriendly Energy Sources

Pyrazolo[3,4-d]pyrimidines have been synthesized using microwave irradiation and ultrasound, representing eco-friendly approaches to chemical synthesis. These methods facilitate the creation of pyrazolo[1,5-a]pyrimidine derivatives efficiently (Al‐Zaydi, 2009).

Anticancer Activity in Glioblastoma Model

Pyrazolo[3,4-d]pyrimidines have been explored as prodrugs with enhanced pharmacokinetic and therapeutic properties. Studies on glioblastoma models demonstrate the potential of these prodrugs in improving the solubility and biological efficacy of the parental drugs, suggesting their use in cancer therapy (Vignaroli et al., 2017).

CK1 Inhibition for Cancer Treatment

N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine derivatives have been identified as novel inhibitors of casein kinase 1 (CK1), a kinase implicated in cancer and central nervous system disorders. Their discovery and optimization have highlighted the therapeutic potential of these compounds in treating CK1-related pathologies (Yang et al., 2012).

Synthesis and Medicinal Chemistry

The synthesis, reactivity, and biological properties of pyrazolo[3,4-d]pyrimidines have been extensively studied. These compounds serve as crucial building blocks in pharmaceuticals, agrochemicals, and other applications, highlighting their versatility in medicinal chemistry (Ettahiri et al., 2020).

NMR Analysis for Structural Elucidation

NMR analysis has been used to study a series of substituted pyrazolo[3,4‐d]pyrimidines‐4‐amines. This technique is crucial for the complete assignment of chemical structures and understanding the physical properties of these compounds (Rodrigues et al., 2009).

Antibacterial Properties

Certain 6-substituted 4-amino-pyrazolo[3,4-d]pyrimidine derivatives have demonstrated notable antibacterial properties. Their synthesis and evaluation against various pathogenic bacteria suggest potential applications in developing new antibacterial agents (Beyzaei et al., 2017).

Mechanism of Action

1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine has been identified as a promising lead for targeting PAK1 . It has been found to inhibit PAK1-ERK signaling to suppress cell proliferation . It has also been found to induce significant ER-Stress, suppress migration via FOXO3 activation, JNK1/2, ERK1/2 and AKT signaling inhibition .

Future Directions

The future directions of research on 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine could involve further exploration of its potential as a CDK2 inhibitor and its use in the treatment of various diseases .

Biochemical Analysis

Biochemical Properties

1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine plays a pivotal role in biochemical reactions, particularly as a kinase inhibitor. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with cyclin-dependent kinases (CDKs), where it inhibits their activity by binding to the ATP-binding site . This inhibition is crucial in regulating cell cycle progression and preventing uncontrolled cell proliferation. Additionally, this compound has been shown to interact with other kinases, such as VEGFR2, by binding to their ATP pockets or allosteric sites .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of CDKs leads to cell cycle arrest, thereby preventing cancer cell proliferation . Moreover, this compound has been observed to induce apoptosis in cancer cells by disrupting key signaling pathways . This compound also affects gene expression by altering the transcriptional activity of genes involved in cell growth and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding sites of kinases, thereby inhibiting their enzymatic activity . This binding interaction is facilitated by hydrogen bonding with key amino acid residues in the kinase active site . Additionally, this compound can induce conformational changes in the kinase structure, further enhancing its inhibitory effects . The compound also influences gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been extensively studied. The compound exhibits good stability under physiological conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound maintains its inhibitory effects on cellular function, particularly in cancer cells . Prolonged exposure to the compound can lead to adaptive resistance in some cell lines, necessitating combination therapies to sustain its efficacy .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . The therapeutic window for this compound is relatively narrow, highlighting the importance of precise dosage optimization in clinical settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The compound undergoes oxidative metabolism, leading to the formation of various metabolites that are excreted via the renal route . The interaction of this compound with metabolic enzymes can influence metabolic flux and alter the levels of key metabolites in the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells through active transport mechanisms and is distributed to various cellular compartments . It accumulates in tissues with high metabolic activity, such as the liver and kidneys . The localization of this compound within cells is influenced by its interaction with intracellular binding proteins .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are crucial for its activity. The compound is predominantly localized in the cytoplasm, where it interacts with cytoplasmic kinases and other signaling molecules . Additionally, this compound can translocate to the nucleus, where it modulates the activity of nuclear kinases and transcription factors . Post-translational modifications, such as phosphorylation, can influence the subcellular localization and activity of this compound .

properties

IUPAC Name

1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N6/c6-3-2-1-8-11-4(2)10-5(7)9-3/h1H,(H5,6,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXSAXOJMBFFHSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC2=NC(=NC(=C21)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80278508
Record name 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80278508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5413-80-9
Record name 5413-80-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7842
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80278508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine
Reactant of Route 2
Reactant of Route 2
1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine
Reactant of Route 3
Reactant of Route 3
1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine
Reactant of Route 4
Reactant of Route 4
1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine
Reactant of Route 5
1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine
Reactant of Route 6
1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine

Q & A

Q1: How does the hydrogen bonding pattern of 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine derivatives influence their crystal structure?

A: Research indicates that the presence or absence of water molecules significantly impacts the crystal structure of this compound derivatives. Anhydrous forms tend to form hydrogen-bonded sheets, while hydrated forms can exhibit more diverse structures. For instance, N(4)-methyl-N(4)-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine crystallizes in a solvent-free form and displays sheet-like structures through hydrogen bonding []. Conversely, the monohydrate form of N(4)-methyl-N(4)-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, despite having five independent hydrogen bonds, forms a two-dimensional structure []. This highlights the role of water molecules in mediating hydrogen bonding and influencing the overall packing arrangement.

Q2: What is the significance of the intramolecular C-H...pi(arene) interaction observed in certain N(4)-alkyl-N(4)-aryl-4-aminopyrazolopyrimidine derivatives?

A: The intramolecular C-H...pi(arene) interaction plays a crucial role in dictating the conformation of N(4)-alkyl-N(4)-aryl-4-aminopyrazolopyrimidine molecules []. This interaction, where a hydrogen atom attached to a carbon interacts with the electron-rich pi system of an aromatic ring, influences the molecule's three-dimensional shape. For example, in compounds like N(4)-ethyl-N(4)-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine hemihydrate, this interaction is prominent and contributes to their consistent conformational preference []. Conversely, in molecules lacking this interaction, such as N(4)-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, a different conformation is observed, likely driven by intermolecular hydrogen bonding interactions [].

Q3: How does the incorporation of 7-deaza-2′-deoxyxanthosine (3) impact the stability and base-pairing properties of oligonucleotides?

A: Studies demonstrate that incorporating 7-deaza-2′-deoxyxanthosine (3) into oligonucleotides significantly enhances their resistance to hydrolysis at the N-glycosyl bond compared to oligonucleotides containing 2′-deoxyxanthosine (1) []. This enhanced stability is attributed to the absence of the nitrogen atom at the 7-position in 7-deaza-2′-deoxyxanthosine. Despite this structural modification, 7-deaza-2′-deoxyxanthosine retains its ability to form base pairs with all four canonical DNA bases (adenine, guanine, cytosine, and thymine) similar to 2′-deoxyxanthosine, demonstrating its potential as a stable analog in DNA synthesis [].

Q4: How does the presence of a bromine atom at the 3-position affect the structure and function of a this compound nucleoside?

A: The introduction of a bromine atom at the 3-position in 3-Bromo-1-(2-deoxy-beta-D-erythro-pentofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine significantly enhances the stability of DNA duplexes []. While the exact mechanism behind this stabilization remains to be fully elucidated, this modification highlights the potential of halogen substitutions in modulating the biophysical properties of nucleic acid analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.